molecular formula C19H14N4O4 B14961994 Methyl 5-(2-hydroxypyridin-3-YL)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-C]pyridine-7-carboxylate

Methyl 5-(2-hydroxypyridin-3-YL)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-C]pyridine-7-carboxylate

Cat. No.: B14961994
M. Wt: 362.3 g/mol
InChI Key: QSLPAWOTNIOXDO-UHFFFAOYSA-N
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Description

Methyl 5-(2-hydroxypyridin-3-YL)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-C]pyridine-7-carboxylate is a complex organic compound that belongs to the class of pyrazolopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a pyrazolopyridine core, which is fused with a pyridine ring and substituted with various functional groups, including a hydroxypyridinyl group, a phenyl group, and a carboxylate ester.

Preparation Methods

The synthesis of Methyl 5-(2-hydroxypyridin-3-YL)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-C]pyridine-7-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the condensation of a hydrazine derivative with a β-keto ester to form the pyrazole ring.

    Cyclization: The pyrazole intermediate undergoes cyclization with a suitable aldehyde or ketone to form the pyrazolopyridine core.

    Functional Group Introduction: The hydroxypyridinyl and phenyl groups are introduced through nucleophilic substitution or coupling reactions.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Methyl 5-(2-hydroxypyridin-3-YL)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-C]pyridine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxypyridinyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The carbonyl groups in the pyrazolopyridine core can be reduced to form alcohols.

    Substitution: The phenyl and hydroxypyridinyl groups can undergo electrophilic or nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and acidic or basic hydrolysis conditions.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics.

    Medicine: Its potential as an anti-inflammatory and anticancer agent is being explored due to its ability to interact with specific molecular targets.

    Industry: The compound can be used in the development of new materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of Methyl 5-(2-hydroxypyridin-3-YL)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-C]pyridine-7-carboxylate involves its interaction with various molecular targets and pathways. The hydroxypyridinyl group can form hydrogen bonds with biological macromolecules, while the pyrazolopyridine core can interact with enzyme active sites. These interactions can lead to the inhibition of specific enzymes or receptors, resulting in the compound’s biological effects.

Comparison with Similar Compounds

Methyl 5-(2-hydroxypyridin-3-YL)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-C]pyridine-7-carboxylate can be compared with other pyrazolopyridine derivatives, such as:

    Pyrazolopyrimidines: These compounds have a similar core structure but differ in the substitution pattern and biological activities.

    Indole Derivatives: Indoles share some structural similarities and exhibit diverse biological activities, including anticancer and antimicrobial properties.

    Thienopyridines: These compounds contain a thiophene ring fused with a pyridine ring and are known for their antiplatelet and antimicrobial activities.

Properties

Molecular Formula

C19H14N4O4

Molecular Weight

362.3 g/mol

IUPAC Name

methyl 3-oxo-5-(2-oxo-1H-pyridin-3-yl)-2-phenylpyrazolo[4,3-c]pyridine-7-carboxylate

InChI

InChI=1S/C19H14N4O4/c1-27-19(26)14-11-22(15-8-5-9-20-17(15)24)10-13-16(14)21-23(18(13)25)12-6-3-2-4-7-12/h2-11H,1H3,(H,20,24)

InChI Key

QSLPAWOTNIOXDO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(C=C2C1=NN(C2=O)C3=CC=CC=C3)C4=CC=CNC4=O

Origin of Product

United States

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